2-[(carboxymethyl)amino]-3,5-dinitrobenzoic acid
Overview
Description
2-[(Carboxymethyl)amino]-3,5-dinitrobenzoic acid is an organic compound with the molecular formula C9H7N3O8 It is characterized by the presence of a benzoic acid core substituted with carboxymethyl and amino groups, as well as two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(carboxymethyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of a suitable benzoic acid derivative followed by the introduction of the carboxymethyl and amino groups. One common method includes:
Nitration: Starting with benzoic acid, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Carboxymethylation: The nitrated product is then reacted with chloroacetic acid in the presence of a base to introduce the carboxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Carboxymethyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, acyl chlorides, amines.
Major Products:
Reduction Products: 2-[(Carboxymethyl)amino]-3,5-diaminobenzoic acid.
Substitution Products: Various derivatives depending on the substituents introduced.
Oxidation Products: Quinones or other oxidized forms.
Scientific Research Applications
2-[(Carboxymethyl)amino]-3,5-dinitrobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(carboxymethyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
2-[(Carboxymethyl)amino]-4,6-dinitrobenzoic acid: Similar structure but with nitro groups at different positions.
2-[(Carboxymethyl)amino]-3,5-diaminobenzoic acid: Reduction product with amino groups instead of nitro groups.
2-[(Carboxymethyl)amino]-3,5-dihydroxybenzoic acid: Oxidation product with hydroxyl groups.
Uniqueness: 2-[(Carboxymethyl)amino]-3,5-dinitrobenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and carboxymethylamino groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(carboxymethylamino)-3,5-dinitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O8/c13-7(14)3-10-8-5(9(15)16)1-4(11(17)18)2-6(8)12(19)20/h1-2,10H,3H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWRAXNWZSHIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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